molecular formula C13H7Cl2N B1336279 4-(3,5-Dichlorophenyl)benzonitrile CAS No. 1025992-48-6

4-(3,5-Dichlorophenyl)benzonitrile

Cat. No.: B1336279
CAS No.: 1025992-48-6
M. Wt: 248.1 g/mol
InChI Key: BDRRCKFRNRAPCB-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)benzonitrile is an organic compound with the molecular formula C13H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with two chlorine atoms at the 3 and 5 positions and a nitrile group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorophenyl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzonitrile.

    Reaction with Benzoyl Chloride: The 3,5-dichlorobenzonitrile is reacted with benzoyl chloride in the presence of a base such as pyridine. This reaction forms the intermediate 4-(3,5-dichlorophenyl)benzoyl chloride.

    Conversion to Benzonitrile: The intermediate is then converted to this compound through a dehydration reaction using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorophenyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 4-(3,5-Dichlorophenyl)benzylamine.

    Oxidation: 4-(3,5-Dichlorophenyl)benzoic acid.

Scientific Research Applications

4-(3,5-Dichlorophenyl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorophenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile and dichlorophenyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzonitrile: Lacks the additional phenyl group, making it less complex.

    4-(4-Chlorophenyl)benzonitrile: Contains only one chlorine atom, which may affect its reactivity and properties.

    4-(3,5-Dichlorophenyl)benzamide: An amide derivative with different chemical and biological properties.

Uniqueness

4-(3,5-Dichlorophenyl)benzonitrile is unique due to the presence of both the nitrile and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRRCKFRNRAPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432223
Record name 4-(3,5-dichlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025992-48-6
Record name 4-(3,5-dichlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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